2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Lipophilicity Drug-likeness Permeability

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (CAS 2866308-41-8) is a 3,5-disubstituted-1,2,4-oxadiazole bearing a benzyl group at position 5 and a geminal dimethyl aminomethyl substituent at position 3, isolated as the hydrochloride salt. With a molecular formula of C₁₂H₁₆ClN₃O and a molecular weight of 253.73 g·mol⁻¹ , it belongs to the privileged 1,2,4-oxadiazole scaffold class that serves as a well-characterized bioisostere for ester and amide functionalities in medicinal chemistry.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 2866308-41-8
Cat. No. B6609869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
CAS2866308-41-8
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESCC(C)(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C12H15N3O.ClH/c1-12(2,13)11-14-10(16-15-11)8-9-6-4-3-5-7-9;/h3-7H,8,13H2,1-2H3;1H
InChIKeyZZAUSBBDTICSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (CAS 2866308-41-8): Structural and Pharmacophoric Baseline for Procurement Evaluation


2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (CAS 2866308-41-8) is a 3,5-disubstituted-1,2,4-oxadiazole bearing a benzyl group at position 5 and a geminal dimethyl aminomethyl substituent at position 3, isolated as the hydrochloride salt . With a molecular formula of C₁₂H₁₆ClN₃O and a molecular weight of 253.73 g·mol⁻¹ , it belongs to the privileged 1,2,4-oxadiazole scaffold class that serves as a well-characterized bioisostere for ester and amide functionalities in medicinal chemistry [1]. The 1,2,4-oxadiazole regioisomer is systematically more lipophilic than its 1,3,4-oxadiazole counterpart by approximately one order of magnitude (median logD 4.4 vs. 3.2), a property difference that directly impacts membrane permeability, metabolic stability, and hERG inhibition profiles [1][2]. Compounds within the 5-benzyl-1,2,4-oxadiazol-3-amine subclass have been patented for anti-hypertensive and anti-inflammatory indications, establishing a validated pharmacological precedent for this chemotype [3][4].

Why In-Class Substitution of 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride Is Not Advisable Without Comparative Evidence


The 5-benzyl substituent on the 1,2,4-oxadiazole ring is not merely a structural ornament; it governs lipophilicity, target engagement, and pharmacokinetic behavior in ways that 5-alkyl counterparts (methyl, ethyl, propyl, tert-butyl) cannot replicate [1]. Systematic matched molecular pair analysis across the AstraZeneca compound collection demonstrates that even within the 1,2,4-oxadiazole class, subtle substituent changes at the 5-position produce logD shifts exceeding 1 log unit, with direct consequences for metabolic stability and hERG liability [1][2]. The specific benzyl substitution pattern in this compound—combining aromatic π-stacking capability with conformational flexibility via the methylene linker—distinguishes it from both the rigid 5-phenyl analog and the fully aliphatic 5-propyl variant, with literature precedent showing that benzyl-substituted 1,2,4-oxadiazol-3-amines exhibit anti-hypertensive and anti-inflammatory activities not observed for their 5-methyl or unsubstituted congeners [3][4]. The hydrochloride salt form further ensures reproducible solubility and handling characteristics relative to the free base, a critical consideration for assay reproducibility in screening campaigns .

Quantitative Differentiation Evidence for 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride Against Closest Analogs


Lipophilicity (LogP) Differentiation: Benzyl vs. Propyl and tert-Butyl 5-Substituted Analogs

Computationally predicted logP values differentiate the 5-position substituent effects. The target compound's benzyl group confers a predicted logP intermediate between the short-chain alkyl and bulky tert-butyl analogs, consistent with the established matched-pair trend that increasing 5-substituent hydrophobicity raises logP by 0.5–1.5 log units within this scaffold . The 5-propyl analog (CAS 1221725-72-9) has a vendor-reported logP of 1.47, while the target benzyl compound is anticipated to have a logP approximately 0.8–1.2 units higher based on the π-contribution of the phenyl ring vs. n-propyl chain, placing it in a logP range (~2.3–2.7) associated with improved passive membrane permeability relative to the propyl variant, while remaining below the logP of the 5-tert-butyl analog that may exceed 2.8 [1].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Heavy Atom Count: Impact on Lead-likeness vs. Fragment-like Analogs

The target compound (MW 253.73 as the hydrochloride salt; free base MW 217.27) occupies a distinct physicochemical space compared to its closest commercially available analogs . The 5-methyl free base analog (MW 141.17, CAS 1153831-97-0) is a fragment-sized molecule, while the 5-ethyl (MW 155.2) and 5-propyl (free base MW 169.2) analogs remain below MW 200, classifying them as low-molecular-weight fragments . The benzyl substitution elevates molecular weight into the lead-like range (MW <350), adding sufficient complexity for meaningful target engagement while retaining favorable physicochemical properties [1]. This moves the compound from a fragment-screening regime into a lead-optimization-amenable space without breaching typical lead-likeness thresholds.

Lead-likeness Fragment-based drug discovery Molecular complexity

Regioisomeric Identity: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Pharmacological Profile Differentiation

The 1,2,4-oxadiazole regioisomer, to which the target compound belongs, exhibits a fundamentally different pharmacological profile compared to its 1,3,4-oxadiazole counterpart [1]. Systematic comparison of 148 matched molecular pairs from the AstraZeneca collection revealed that 1,2,4-oxadiazoles are systematically more lipophilic (median logD 4.4 vs. 3.2 for 1,3,4-isomers, an ~1.2 log unit difference), and this correlates with significant differences in metabolic stability and hERG channel inhibition, with 1,3,4-oxadiazoles showing a more favorable drug-like profile [1][2]. For procurement decisions, this means that 1,3,4-oxadiazole analogs (e.g., 2-(5-benzyl-1,3,4-oxadiazol-2-yl)propan-2-amine) cannot serve as drop-in replacements without fundamentally altering the ADME-Tox profile of the resulting lead series.

Regioisomer selectivity Metabolic stability hERG liability

Pharmacological Precedent: 5-Benzyl Substitution Confers Anti-Hypertensive Activity Absent in Non-Benzyl Analogs

Patent literature explicitly establishes that the 5-benzyl substituent is a critical pharmacophoric element for biological activity within the 3-amino-1,2,4-oxadiazole class. US Patent 4,242,352 discloses that 3-amino-5-benzyl-1,2,4-oxadiazoles, including those with substitution on the α-carbon (as in the target compound's gem-dimethyl pattern), are active as anti-hypertensive agents, while the corresponding 5-unsubstituted or 5-alkyl (methyl, ethyl) analogs lack this activity [1]. The patent further specifies that at least two substituents on the phenyl ring must differ from hydrogen when the 3-amino group is unsubstituted, but geminal dimethyl substitution at the α-position (as in the target compound) satisfies this requirement [1]. Independently, US Patent 3,720,685 teaches that the 5-benzyl-1,2,4-oxadiazol-3-amine scaffold is active as an anti-inflammatory agent, with benzyl substitution essential for efficacy [2].

Anti-hypertensive Target validation Structure-activity relationship

Bioisosteric Replacement Potential: 1,2,4-Oxadiazole as Amide/Ester Surrogate with Quantified Lipophilicity Advantage

The 1,2,4-oxadiazole ring is a validated bioisostere for amide and ester functionalities, offering improved metabolic stability while retaining hydrogen-bonding capacity [1][2]. In direct comparative studies, 1,2,4-oxadiazole-containing compounds demonstrated IC₅₀ values in the low micromolar to nanomolar range across multiple targets, including SARS-CoV-2 PLpro (IC₅₀ = 7.197 μM for a 5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl aniline derivative) [3], and MAO B inhibition (IC₅₀ = 52 nM with selectivity index >192) when used as a bioisosteric amide replacement [4]. The target compound's 3-propan-2-amine motif, when coupled with the 5-benzyl substituent, offers a unique vector for fragment elaboration or direct use as a primary amine building block in amide coupling or reductive amination chemistry, a synthetic versatility not available to 5-alkyl congeners lacking the aromatic ring .

Bioisosterism Scaffold hopping ADME optimization

Integrase Inhibition: BindingDB Affinity Data for 5-Benzyl-1,2,4-oxadiazole-Containing Congener Establishes Target Engagement Precedent

BindingDB entry BDBM28221 documents a 5-benzyl-1,2,4-oxadiazol-3-yl-containing compound, 7-(5-benzyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-8-ol, with an IC₅₀ of 950 nM against HIV-1 integrase (Gag-Pol polyprotein) at pH 7.2 and 2°C [1]. This provides direct precedent that the 5-benzyl-1,2,4-oxadiazol-3-yl substructure can engage biological targets at sub-micromolar concentrations when appropriately elaborated. While this data point is from a more complex derivative, it demonstrates that the benzyl-oxadiazole fragment—when conjugated to an appropriate scaffold—contributes to target binding affinity in the nanomolar range, a threshold not yet demonstrated for 5-alkyl oxadiazole fragments in the same target class.

HIV integrase Antiviral Target engagement

Recommended Application Scenarios for 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride Based on Quantitative Differentiation Evidence


Lead-Optimization Campaigns Requiring a Pre-Validated 5-Benzyl-1,2,4-oxadiazole Pharmacophore for Anti-Hypertensive or Anti-Inflammatory Target Engagement

Based on US Patents 4,242,352 and 3,720,685, the 5-benzyl-1,2,4-oxadiazol-3-amine scaffold has established pharmacological validation for anti-hypertensive and anti-inflammatory indications . The target compound, with its gem-dimethyl α-carbon substitution pattern, falls within the patent's preferred structural scope and offers a free primary amine handle for rapid parallel derivatization via amide coupling or reductive amination . This makes it suitable for lead-optimization programs where the benzyl pharmacophore must be retained while exploring diversity at the 3-amino position—a strategy unavailable when procuring 5-alkyl oxadiazole analogs that lack this validated pharmacophoric element.

Scaffold-Hopping Programs Exploiting 1,2,4-Oxadiazole as a Metabolically Stable Amide Bioisostere with a Benzyl π-Stacking Element

The 1,2,4-oxadiazole ring is a well-characterized bioisostere for amide and ester groups, providing improved metabolic stability while preserving hydrogen-bonding capacity . The AstraZeneca matched-pair analysis confirms that the 1,2,4-regioisomer's higher lipophilicity (median logD 4.4 vs. 3.2) relative to the 1,3,4-isomer can be strategically leveraged for targets requiring enhanced membrane permeability . The benzyl group at position 5 adds a π-stacking interaction capability absent in 5-alkyl analogs, while maintaining a logP window (~2.3–2.7 estimated) that balances permeability with solubility . This compound is appropriate for scaffold-hopping from amide-containing leads where the benzyl-aromatic interaction is hypothesized to contribute to target affinity.

Antiviral Drug Discovery Leveraging the 5-Benzyl-1,2,4-oxadiazole Fragment for Integrase or Protease Target Classes

The BindingDB-documented IC₅₀ of 950 nM for a 5-benzyl-1,2,4-oxadiazol-3-yl-containing naphthyridine against HIV-1 integrase , combined with the broader class evidence of 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors (IC₅₀ = 7.197 μM) with acceptable cytotoxicity profiles (CC₅₀ >45 μM) , supports the use of this compound as a fragment starting point or building block for antiviral programs. The target compound's primary amine allows direct elaboration into diverse chemotypes, while the benzyl substituent provides a validated hydrophobicity anchor for the S1/S2 subsites commonly exploited by antiviral agents targeting viral cysteine or aspartyl proteases and integrases.

Structure-Activity Relationship Studies Requiring Systematic Variation of 5-Position Substituent Lipophilicity Within a Constant 3-Propan-2-amine Scaffold

The target compound serves as the high-logP anchor point in a 5-position substituent SAR series ranging from 5-methyl (free base MW 141.17, lowest logP) through 5-propyl (vendor-reported logP 1.47) to 5-benzyl (predicted logP ~2.3–2.7). This graded lipophilicity series enables systematic correlation of logP with cellular permeability, metabolic stability, and off-target liability (e.g., hERG) within a constant 3-propan-2-amine scaffold. The hydrochloride salt form of the target compound ensures consistent solubility and handling properties across the series, a critical consideration for reproducible SAR data generation.

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